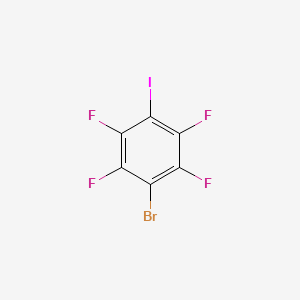
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Vue d'ensemble
Description
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is a chemical compound with the molecular formula C6HBrF4I. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom, and four hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.970 . The compound is colorless or white to yellow in color and can exist as a powder, crystals, or liquid . The boiling point is 152-153 °C, and the density is 1.929 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Benzofurans
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to the formation of 2,3-disubstituted benzofurans. This process involves both intermolecular and intramolecular bond formations, making it a significant method in organic synthesis (Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007).
Photoluminescent Polymers
Gan et al. (2001) explored the synthesis and characterization of poly(2,3,5,6-tetrafluorophenylenevinylene) using 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. The resulting polymer exhibited excellent photoluminescence, making it a potential material for LEDs in the green-blue region (L. Gan, Y. Wang, Y. Xu, N. Goh, Y. Gan, 2001).
Supramolecular Polymer Formation
In a study by Bosch and Bowling (2019), 1-bromo-2,3,5,6-tetrafluorobenzene played a role in the formation of supramolecular polymers. The study highlighted the cooperative nonconventional hydrogen bonding and halogen bonding as key factors in this process, indicating the compound's utility in advanced material science (E. Bosch, Nathan P. Bowling, 2019).
Safety and Hazards
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF4I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAIROPPSWVMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





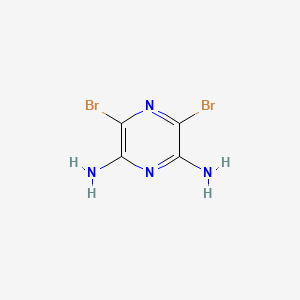
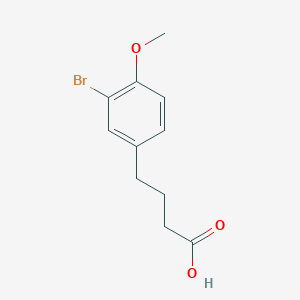
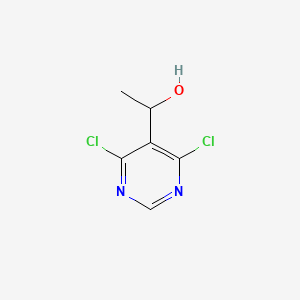
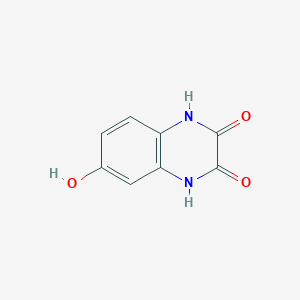


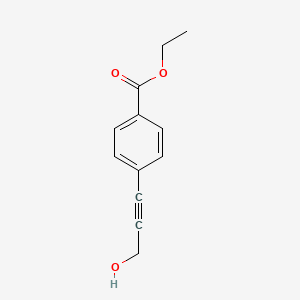

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)


